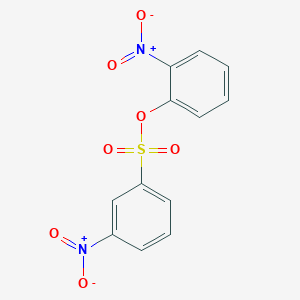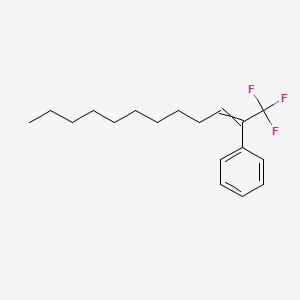
(1,1,1-Trifluorododec-2-EN-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,1-Trifluorododec-2-EN-2-YL)benzene is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a dodec-2-en-2-yl chain, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluorododec-2-EN-2-YL)benzene typically involves the introduction of the trifluoromethyl group into the dodec-2-en-2-yl chain, followed by its attachment to the benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,1,1-Trifluorododec-2-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), alkyl halides in the presence of a Friedel-Crafts catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, alkylbenzene derivatives.
Scientific Research Applications
(1,1,1-Trifluorododec-2-EN-2-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,1,1-Trifluorododec-2-EN-2-YL)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar in structure but with different substituents on the benzene ring.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a trifluoromethyl group and a phenyl ring but differs in the position and type of functional groups.
Uniqueness
(1,1,1-Trifluorododec-2-EN-2-YL)benzene is unique due to its specific combination of a trifluoromethyl group, a dodec-2-en-2-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
821799-71-7 |
|---|---|
Molecular Formula |
C18H25F3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,1-trifluorododec-2-en-2-ylbenzene |
InChI |
InChI=1S/C18H25F3/c1-2-3-4-5-6-7-8-12-15-17(18(19,20)21)16-13-10-9-11-14-16/h9-11,13-15H,2-8,12H2,1H3 |
InChI Key |
PBSXDGLFPFXWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


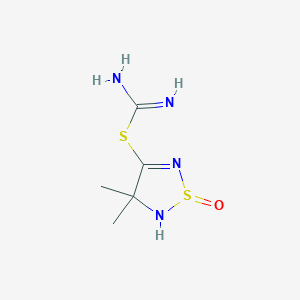
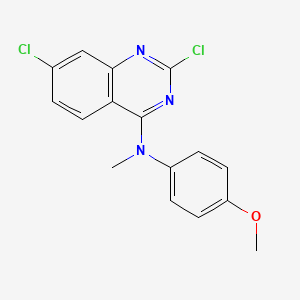
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)

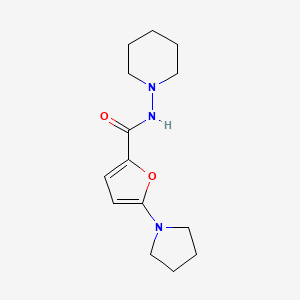
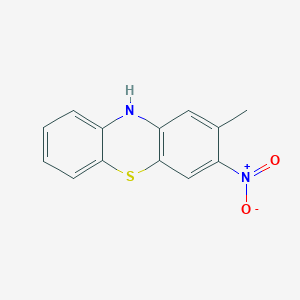
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
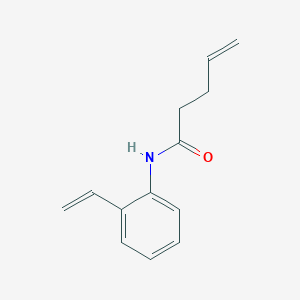
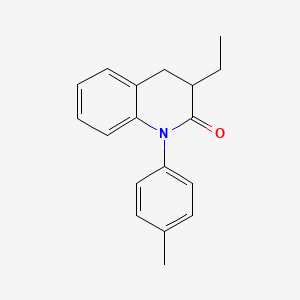

![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
